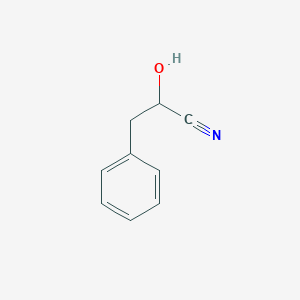

2-Hydroxy-3-phenylpropanenitrile

描述

2-Hydroxy-3-phenylpropanenitrile, also known as phenylacetaldehyde (B1677652) cyanohydrin, is an α-hydroxynitrile or cyanohydrin. nih.govlearncbse.in This bifunctional molecule, featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom, holds a position of considerable interest in organic synthesis. nih.govlearncbse.in Its structure allows for a wide range of chemical transformations, making it a valuable intermediate. The asymmetric addition of a cyanide group to its parent aldehyde, phenylacetaldehyde, is a key carbon-carbon bond-forming reaction that establishes a stereocenter, rendering the molecule chiral. diva-portal.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| SMILES | C1=CC=C(C=C1)CC(C#N)O |

| CAS Number | 50353-47-4 |

| Synonyms | 3-Phenyllactonitrile, Phenylacetaldehyde cyanohydrin |

Data sourced from PubChem CID 291037. nih.govbiosynth.com

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3-phenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOUUOYVIYFDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302970 | |

| Record name | 2-hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50353-47-4 | |

| Record name | 50353-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Hydroxy 3 Phenylpropanenitrile and Its Stereoisomers

Chemical Synthesis Approaches

Chemical synthesis provides a foundational platform for the generation of 2-Hydroxy-3-phenylpropanenitrile, with several established methods offering control over the compound's formation. These approaches range from direct nucleophilic additions to complex catalyst-mediated pathways.

Nucleophilic Addition Reactions

The most direct route to this compound is the nucleophilic addition of a cyanide ion to the carbonyl group of phenylacetaldehyde (B1677652). This reaction, a classic example of cyanohydrin formation, involves the attack of the nucleophilic cyanide on the electrophilic carbonyl carbon.

The process is typically conducted by mixing phenylacetaldehyde with a source of cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in an aqueous solution. To facilitate the reaction and prevent the hydrolysis of the cyanide salt, the pH is generally adjusted to a slightly acidic range of 4 to 5. This condition ensures the presence of both free cyanide ions for the nucleophilic attack and sufficient hydrogen cyanide (HCN) to act as a proton source for the resulting alkoxide intermediate. The reaction is reversible, and the equilibrium can be influenced by the reaction conditions.

The general mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion (⁻CN) attacks the electrophilic carbon of the phenylacetaldehyde's carbonyl group, breaking the C=O pi bond and forming a tetrahedral cyanoalkoxide intermediate.

Protonation: The negatively charged oxygen of the intermediate is protonated by a proton source, typically HCN or water, to yield the final this compound product and regenerate the cyanide ion catalyst.

| Reactant | Cyanide Source | Typical Conditions | Product |

|---|---|---|---|

| Phenylacetaldehyde | NaCN / KCN with acid | Aqueous solution, pH 4-5 | This compound |

| Phenylacetaldehyde | Trimethylsilyl (B98337) cyanide (TMSCN) | Lewis acid catalyst (e.g., TiCl₄) | O-silylated-2-Hydroxy-3-phenylpropanenitrile |

Reduction of Oxo-Derivatives

An alternative strategy for synthesizing this compound involves the reduction of the corresponding oxo-derivative, 3-oxo-3-phenylpropanenitrile (also known as benzoylacetonitrile). This method is particularly useful for accessing specific stereoisomers through asymmetric reduction.

The reduction of the ketone functionality in 3-oxo-3-phenylpropanenitrile to a secondary alcohol can be achieved using various reducing agents.

Hydride Reagents: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can effectively reduce the ketone to furnish a racemic mixture of this compound.

Catalytic Hydrogenation: The ketone can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel.

For the synthesis of specific stereoisomers, enantioselective reduction methods are employed. These often involve chiral catalysts or reagents that can differentiate between the two faces of the prochiral ketone.

Chiral Boranes: Reagents like Alpine Borane or DIP-Chloride, derived from chiral α-pinene, are known to achieve high enantioselectivity in the reduction of certain ketones.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation using chiral transition metal complexes, such as those developed by Noyori (e.g., Ru-BINAP systems), can provide high yields and excellent enantiomeric excess (ee) for the desired alcohol stereoisomer. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity.

Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer an efficient approach to complex molecules. While a specific, named MCR for the direct synthesis of this compound is not prominently documented, a plausible route can be designed based on the principles of the Strecker synthesis.

A modified Strecker-type reaction could potentially involve:

Phenylacetaldehyde as the aldehyde component.

A cyanide source , such as potassium cyanide or trimethylsilyl cyanide.

An amine , such as ammonia (B1221849) or a primary amine.

The reaction would proceed through the initial formation of an imine from phenylacetaldehyde and the amine, followed by the nucleophilic addition of cyanide to form an α-aminonitrile. Subsequent hydrolysis of the aminonitrile under controlled conditions could potentially yield the desired α-hydroxynitrile. The efficiency and selectivity of such a reaction would be highly dependent on the specific reactants and conditions used. Other MCRs, such as the Passerini or Ugi reactions, which involve isocyanides, could also be conceptually adapted, though they would lead to more complex amide derivatives rather than the target hydroxynitrile directly.

Solid-Phase Organic Synthesis Methodologies

Solid-phase organic synthesis (SPOS) offers advantages in purification and automation, making it an attractive methodology for library synthesis. The synthesis of this compound can be adapted to a solid-phase format.

One common approach involves immobilizing the aldehyde component. For instance, an aldehyde can be attached to a solid support, such as a Wang resin, through a suitable linker. researchgate.net The resin-bound aldehyde is then treated with a cyanide source in solution to form the corresponding cyanohydrin, which remains attached to the solid support. researchgate.net Subsequent cleavage from the resin releases the desired this compound into the solution, free from excess reagents which remain in the solution or are washed away.

Alternatively, the cyanide reagent itself can be polymer-supported. A polymer-supported trialkylsilyl cyanide reagent can be prepared and reacted with aldehydes or ketones in solution. nih.gov This method results in a polymer-supported cyanohydrin intermediate. nih.gov A final cleavage step can then release the target cyanohydrin. nih.gov This approach allows for the safe handling of the cyanide reagent and simplifies product purification. Furthermore, polymer-supported catalysts, such as polymer-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (PS-TBD), can be used to catalyze the formation of O-protected cyanohydrins, with the advantage of easy catalyst recovery and reuse. nih.gov

| Strategy | Description | Key Feature |

|---|---|---|

| Immobilized Aldehyde | Phenylacetaldehyde is attached to a solid support (e.g., Wang resin) and then reacted with a cyanide source. | Simplifies purification; excess reagents are washed away. |

| Immobilized Reagent | A polymer-supported cyanide reagent (e.g., polymer-supported silyl (B83357) cyanide) is used to react with phenylacetaldehyde in solution. | Safer handling of cyanide and easy removal of the spent reagent. nih.gov |

| Immobilized Catalyst | A polymer-supported catalyst (e.g., PS-TBD) is used to facilitate the reaction, allowing for easy catalyst recycling. nih.gov | Facilitates catalyst recovery and reuse, enhancing process sustainability. nih.gov |

Catalyst-Mediated Pathways (e.g., Lewis Acid Catalysis)

To achieve stereocontrol in the synthesis of this compound, particularly for producing enantiomerically enriched stereoisomers, catalyst-mediated pathways are essential. Chiral Lewis acids are widely employed to catalyze the asymmetric addition of cyanide to aldehydes.

In this approach, a chiral Lewis acid catalyst coordinates to the carbonyl oxygen of phenylacetaldehyde. This coordination enhances the electrophilicity of the carbonyl carbon and provides a chiral environment that directs the incoming cyanide nucleophile to attack one face of the carbonyl preferentially. Trimethylsilyl cyanide (TMSCN) is often the cyanide source of choice in these reactions, as the resulting O-silylated cyanohydrin is typically more stable and its formation is often irreversible. The silyl group can be easily removed in a subsequent hydrolysis step to yield the final hydroxynitrile.

A variety of chiral ligands are used in combination with metal salts (e.g., titanium, aluminum, lanthanum) to form the active Lewis acid catalyst. organic-chemistry.org For example, titanium-salen complexes have been shown to be effective catalysts for the asymmetric addition of cyanide derivatives to aldehydes. organic-chemistry.org The choice of metal, ligand, and reaction conditions can be tuned to optimize both the yield and the enantioselectivity of the desired stereoisomer of this compound.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite stereo-, regio-, and chemoselectivity.

The most prominent enzymatic method for the asymmetric synthesis of cyanohydrins is the use of hydroxynitrile lyases (HNLs) . rsc.org These enzymes catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones. rsc.org By selecting the appropriate HNL, either the (R)- or (S)-enantiomer of this compound can be synthesized with very high enantiomeric excess.

The reaction typically involves:

An aldehyde substrate (phenylacetaldehyde).

A cyanide source (HCN, KCN, or acetone (B3395972) cyanohydrin).

An HNL enzyme, either in its free form or immobilized on a solid support to improve stability and reusability.

A suitable solvent system, often a biphasic aqueous-organic system, to manage substrate and product solubility while providing a suitable environment for the enzyme. rsc.org

For example, an (R)-selective HNL would catalyze the addition of HCN to phenylacetaldehyde to produce (R)-2-Hydroxy-3-phenylpropanenitrile, while an (S)-selective HNL would yield the (S)-enantiomer.

Another important biocatalytic strategy is kinetic resolution using lipases. This method starts with a racemic mixture of this compound. A lipase (B570770) is then used to selectively acylate one of the enantiomers in the presence of an acyl donor (e.g., vinyl acetate). This results in a mixture of one enantiomer as an ester and the other enantiomer as the unreacted alcohol. These two compounds, having different functional groups, can then be separated by standard chromatographic techniques, providing access to both enantiomers in high optical purity.

| Biocatalytic Method | Enzyme Class | Strategy | Outcome |

|---|---|---|---|

| Asymmetric Synthesis | Hydroxynitrile Lyase (HNL) | Enantioselective addition of HCN to prochiral phenylacetaldehyde. | Direct formation of a single enantiomer ((R) or (S)) with high ee. |

| Kinetic Resolution | Lipase | Enantioselective acylation of a racemic mixture of this compound. | Separation of enantiomers, yielding one as an alcohol and the other as an ester. |

Hydroxynitrile Lyase (HNL)-Mediated Cyanohydrin Formation

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to an aldehyde or ketone, forming a cyanohydrin. This biocatalytic approach is a key method for producing enantiomerically pure cyanohydrins.

A prominent and well-characterized enzyme for this transformation is the (S)-hydroxynitrile lyase from the rubber tree, Hevea brasiliensis (HbHNL). This enzyme is widely used as a biocatalyst for the stereospecific synthesis of α-hydroxynitriles from a range of aldehydes and ketones. nih.gov HbHNL belongs to the α/β hydrolase fold family and its catalytic activity relies on a catalytic triad (B1167595). researchgate.net Structural studies of HbHNL complexed with chiral substrates like mandelonitrile (B1675950) have provided insight into its enantioselectivity. The enzyme's active site contains a large hydrophobic pocket that accommodates the substrate's substituents. The (S)-enantioselectivity is attributed to a specific three-point binding mode involving this hydrophobic pocket, hydrogen bonds between the substrate's hydroxyl group and serine (Ser80) and threonine (Thr11) residues, and an electrostatic interaction between the cyano group and a lysine (B10760008) (Lys236) residue. nih.gov

The efficiency and stereoselectivity of HNL-catalyzed reactions are highly dependent on the reaction conditions. A critical factor is the suppression of the non-enzymatic, base-catalyzed formation of a racemic cyanohydrin mixture.

pH: To ensure that only the enantioselective, enzyme-catalyzed reaction occurs, the chemical background reaction must be minimized. This is typically achieved by lowering the pH of the aqueous phase to below 5. rsc.org In some cases, reactions have been successfully performed at a pH as low as 2.5 to completely suppress side reactions. rsc.org

Solvents: HNL-catalyzed reactions can be performed in monophasic aqueous buffer systems or, more commonly, in biphasic systems. rsc.org Biphasic systems, consisting of water and a water-immiscible organic solvent, are often preferred as they allow for higher substrate concentrations and can facilitate product recovery. The enzyme remains in the aqueous phase where the reaction occurs, while the substrate and product are primarily in the organic phase. rsc.org

Temperature: Lowering the reaction temperature can also help to suppress the non-selective chemical addition of cyanide to the aldehyde. rsc.org For example, a study on the synthesis of pentoses using Hevea brasiliensis HNL employed biphasic reaction conditions at 0 °C to achieve high enantiomeric excess. rsc.org

Table 1: General Parameters for HNL-Mediated Cyanohydrin Synthesis Optimization

| Parameter | Condition | Rationale |

|---|---|---|

| pH | < 5.0 | Suppresses the non-selective, base-catalyzed background reaction. |

| System | Biphasic (organic-aqueous) | Allows for higher substrate/product concentration in the organic phase while the enzyme remains active in the aqueous phase. |

| Temperature | Low (e.g., 0 °C) | Further minimizes the non-enzymatic racemic reaction. |

The (S)-selective HNL from Hevea brasiliensis (HbHNL) is particularly effective for the synthesis of (S)-cyanohydrins from aromatic aldehydes. The enzyme's active site structure is well-suited to bind these non-natural substrates in a way that leads to the preferential formation of the (S)-enantiomer. nih.gov While the natural substrate for HbHNL is acetone cyanohydrin, its application has been extended to aromatic cyanohydrins like mandelonitrile. researchgate.net Through protein engineering, the activity of HbHNL towards such unnatural aromatic substrates has been improved. For instance, mutating specific active site residues has led to variants with significantly higher catalytic rates while maintaining high enantioselectivity. researchgate.net The structural understanding of HbHNL's binding mode rationalizes the observed (S)-enantioselectivity and provides a basis for modifying its stereospecificity through rational design. nih.gov

Nitrilase and Nitrile Hydratase Applications for Related Transformations

Nitrile-converting enzymes, such as nitrilases and nitrile hydratases, are employed for transformations of nitrile compounds. Nitrilases directly hydrolyze nitriles to the corresponding carboxylic acids and ammonia, whereas nitrile hydratases convert nitriles into amides, which can be further hydrolyzed to carboxylic acids by amidases. nih.govnih.gov These enzymes are often found in microorganisms like Rhodococcus. nih.gov

While direct hydrolysis of this compound is a potential application, a significant use of these enzymes is in cascade reactions. For instance, a "two-step-one-pot" process can be used to synthesize optically active β-hydroxy carboxylic acids from β-ketonitriles. acs.orgacs.org In this process, a carbonyl reductase first asymmetrically reduces the β-ketonitrile to the chiral β-hydroxy nitrile (e.g., this compound). Subsequently, a nitrilase is used to hydrolyze the intermediate nitrile to the corresponding β-hydroxy carboxylic acid without needing to isolate the intermediate. acs.orgnih.gov

A study involving Rhodococcus equi A4, which possesses nitrile hydratase and amidase activities, demonstrated the biotransformation of a related compound, (R,S)-3-hydroxy-2-methylene-3-phenylpropanenitrile. researchgate.net This indicates the potential of such systems for transformations involving the this compound structure.

Microbial Biotransformations (e.g., Rhodococcus glutinis, Candida)

Whole-cell microbial biotransformations offer a practical alternative to using isolated enzymes for producing chiral compounds.

Rhodococcus : Species of this genus are well-known for their ability to perform a wide range of biotransformations, particularly the conversion of nitriles to amides or carboxylic acids via nitrile hydratase and nitrilase enzymes. nih.gov Their utility has been demonstrated in various regio- and stereoselective nitrile conversions. nih.gov The biotransformation of nitriles by Rhodococcus cells is a cornerstone of several commercial organic syntheses. nih.gov

Candida : Certain yeast species have also been identified for their nitrilase activities. For example, Torulopsis candida GN405 can effectively synthesize optically active α-hydroxy acids from D,L-α-hydroxynitrile compounds. nih.gov Yeast nitrilases are often advantageous as they can be stable and efficient under the acidic conditions required to prevent the spontaneous decomposition of hydroxynitriles. nih.gov

Stereoselective and Asymmetric Synthesis

The primary strategy for the stereoselective and asymmetric synthesis of this compound and its enantiomers involves the enzymatic reduction of the prochiral ketone, 3-oxo-3-phenylpropanenitrile (also known as benzoylacetonitrile). This method avoids the direct use of cyanide associated with HNL-mediated synthesis.

By selecting an appropriate biocatalyst, either the (R) or (S) enantiomer of the target β-hydroxy nitrile can be produced with high yield and excellent optical purity. acs.org A variety of biocatalysts, including isolated recombinant carbonyl reductases and whole-cell systems, have been screened and applied for this transformation. georgiasouthern.edu For example, the asymmetric reduction of 3-oxo-3-phenylpropanenitrile can be catalyzed by a recombinant carbonyl reductase to yield (R)-3-hydroxy-3-phenylpropanenitrile with high enantiomeric excess. nih.gov Similarly, screening libraries of bakers' yeast reductases overexpressed in Escherichia coli has identified enzymes capable of reducing various β-ketonitriles to their corresponding (R) or (S) alcohols with high enantioselectivity. georgiasouthern.edu

This enzymatic reduction can be integrated into cascade reactions. As mentioned previously, the resulting optically pure this compound can be subsequently hydrolyzed by a nitrilase to produce the corresponding optically active β-hydroxy carboxylic acid, a valuable pharmaceutical intermediate. acs.orgnih.gov

Table 2: Summary of Enzymatic Strategies for Stereoisomers of this compound

| Strategy | Enzyme/Biocatalyst | Precursor | Product | Key Feature |

|---|---|---|---|---|

| HNL-Mediated Cyanohydrin Formation | Hevea brasiliensis HNL | Phenylacetaldehyde | (S)-2-Hydroxy-3-phenylpropanenitrile | Direct asymmetric C-C bond formation. |

| Asymmetric Ketone Reduction | Carbonyl Reductases, Alcohol Dehydrogenases (ADHs) | 3-Oxo-3-phenylpropanenitrile | (R)- or (S)-2-Hydroxy-3-phenylpropanenitrile | High enantioselectivity depending on enzyme choice. |

| Sequential Reduction/Hydrolysis | Carbonyl Reductase + Nitrilase | 3-Oxo-3-phenylpropanenitrile | (R)- or (S)-3-Hydroxy-3-phenylpropanoic acid | One-pot synthesis of β-hydroxy acids from β-ketonitriles. |

| Whole-Cell Biotransformation | Rhodococcus sp., Candida sp. | Nitriles, Ketonitriles | Amides, Carboxylic Acids, Hydroxy Nitriles | Utilizes the organism's native enzymatic machinery. |

Chiral Catalyst Development and Application (e.g., Rhodium, Ruthenium Catalysts)

The development of chiral metal catalysts for asymmetric transformations has provided powerful tools for the synthesis of enantiomerically enriched compounds. Rhodium and ruthenium-based catalysts, in particular, have shown significant promise in reactions that can be adapted for the synthesis of chiral nitriles.

Rhodium Catalysts: Chiral rhodium complexes have been effectively utilized as Lewis acids in a variety of asymmetric reactions. researchgate.net A notable class of these catalysts derives its chirality from the metal center itself, such as in octahedral rhodium(III) complexes with a propeller-like C2-symmetrical ligand sphere. researchgate.net These catalysts can activate substrates towards nucleophilic attack, providing a highly organized chiral environment for the reaction. For instance, a rhodium-based catalyst can activate a carbonyl group, facilitating the enantioselective addition of a cyanide source. While direct examples for this compound are specific, the principle is demonstrated in related transformations like asymmetric Michael additions and α-aminations, where high enantioselectivity (up to 96% ee) is achieved with catalyst loadings as low as 0.1-0.2 mol%. researchgate.net

Another relevant approach is the asymmetric reduction of a precursor ketone, such as 3-oxo-3-phenylpropanenitrile. This reaction can be carried out using hydrogen gas in the presence of a chiral rhodium catalyst, leading to the formation of the desired enantiomer of the corresponding β-hydroxy nitrile with high enantioselectivity.

Ruthenium Catalysts: Ruthenium complexes are also highly effective in catalyzing cyanation reactions. Due to ruthenium's ability to exist in multiple oxidation states, it can be used to prepare a wide variety of stable and reactive catalytic species. nih.gov Homogeneous ruthenium catalysts, such as RuCl₃·nH₂O, have been successfully employed in the oxidative cyanation of tertiary amines to produce α-aminonitriles, a related class of compounds. nih.gov These reactions often use sodium cyanide (NaCN) as the cyanide source and can proceed under relatively mild conditions, for example, at 60 °C under an oxygen atmosphere. nih.gov The versatility of ruthenium catalysts suggests their potential application in the asymmetric hydrocyanation of suitable alkene precursors to yield chiral nitriles. Furthermore, ruthenium complexes are used in combination with enzymatic resolutions in a process known as dynamic kinetic resolution, where the catalyst racemizes the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer. researchgate.net

| Catalyst Type | Reaction Type | Substrate Class | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral-at-Rhodium(III) Complex | Asymmetric α-amination | 2-Acyl imidazoles | 96% | researchgate.net |

| RuCl₃·nH₂O | Oxidative Cyanation | N,N-dimethylanilines | N/A (focus on yield) | nih.gov |

| Ruthenium Complex (Shvo's catalyst type) | Dynamic Kinetic Resolution (Racemization) | β-Hydroxy nitriles | Up to 99% (in combination with lipase) | researchgate.net |

Diastereoselective Synthesis Pathways

Diastereoselective synthesis provides a powerful method for controlling stereochemistry when a molecule already possesses a chiral center. In the context of this compound, this would involve the addition of a cyanide nucleophile to a chiral aldehyde that already contains the phenyl-substituted stereocenter, such as (R)- or (S)-2-phenylpropanal. The outcome of such reactions can often be predicted by established stereochemical models.

The Felkin-Anh model is a widely accepted framework for predicting the stereochemistry of nucleophilic additions to chiral aldehydes and ketones. nih.govresearchgate.netlibretexts.org This model posits that the transition state conformation is staggered to minimize steric strain, with the largest substituent (L) on the α-carbon oriented perpendicular to the carbonyl group. nih.govlibretexts.org The nucleophile then attacks the carbonyl carbon from the less hindered face, following a trajectory known as the Bürgi-Dunitz angle (approximately 107°), passing by the smallest substituent (S). libretexts.orgyoutube.com

For a substrate like (S)-2-phenylpropanal, the substituents on the α-carbon are phenyl (large, L), methyl (medium, M), and hydrogen (small, S). According to the Felkin-Anh model, the phenyl group would orient itself anti-periplanar to the incoming nucleophile. The cyanide ion would then preferentially attack from the face occupied by the small hydrogen atom, rather than the more sterically hindered face occupied by the medium methyl group. nih.govresearchgate.net This controlled approach results in the formation of one diastereomer in excess over the other. Quantum chemical calculations have supported this model, indicating that the preference for the Felkin-Anh addition is primarily dictated by lower steric strain in the transition state. nih.govresearchgate.net

The predictability of this model allows for the rational design of synthetic pathways to specific diastereomers of this compound, provided that the enantiomerically pure chiral aldehyde precursor is available.

Kinetic Resolution Techniques (e.g., Lipase-Mediated)

Kinetic resolution is a common and effective strategy for separating a racemic mixture of chiral compounds. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are frequently used for this purpose due to their high stereoselectivity, mild reaction conditions, and broad substrate tolerance. researchgate.netmdpi.com

The kinetic resolution of a racemic mixture of a hydroxy nitrile, such as this compound, can be achieved through enantioselective transesterification catalyzed by a lipase. nih.gov In a typical procedure, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase. The enzyme will selectively acylate one enantiomer at a much faster rate than the other. For example, lipase from Pseudomonas fluorescens has been successfully used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile (an isomer, but demonstrating the principle). nih.gov

This process results in a mixture of the acylated, faster-reacting enantiomer and the unreacted, slower-reacting enantiomer. These two compounds, an ester and an alcohol, have different chemical properties and can be readily separated by standard techniques like column chromatography. A study on the resolution of 3-hydroxy-3-phenylpropanonitrile using immobilized Pseudomonas fluorescens lipase in hexane (B92381) with vinyl acetate as the acyl donor demonstrated the viability of this method. nih.gov The addition of ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), was found to enhance the process efficiency and enantiomeric excess (ee). nih.gov

| Enzyme | Reaction Type | Acyl Donor | Solvent/Additive | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lipase from Pseudomonas fluorescens (immobilized) | Transesterification | Vinyl acetate | Hexane with 1% [BMIM]Cl | 79.5% | nih.gov |

A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. However, this can be overcome by coupling the enzymatic resolution with an in-situ racemization of the unreacted enantiomer, a process known as dynamic kinetic resolution (DKR). researchgate.net This often involves a metal catalyst, such as a ruthenium complex, that can racemize the slower-reacting alcohol, continuously feeding it back into the lipase-catalyzed acylation. researchgate.net This combined chemoenzymatic approach can theoretically convert 100% of the racemic starting material into a single, enantiomerically pure acylated product. researchgate.net

Applications in Advanced Organic Synthesis

Precursor in Chiral Pool Synthesis

2-Hydroxy-3-phenylpropanenitrile serves as an important precursor in chiral pool synthesis, a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. The chirality of this compound is a key feature, and its optically active forms are accessible through enzymatic resolutions. For instance, the (S)-enantiomer of this compound can be produced using (S)-hydroxynitrile lyase, an enzyme that facilitates the enantioselective addition of hydrogen cyanide to the corresponding aldehyde. ebi.ac.uk This enzymatic approach provides a direct route to the enantiopure compound, which can then be used as a versatile chiral building block for the synthesis of more complex stereochemically defined molecules.

Intermediate in the Synthesis of Complex Molecules

The strategic placement of reactive functional groups in this compound makes it a valuable intermediate in the multi-step synthesis of a variety of complex organic molecules. Its ability to be transformed into different functionalities under controlled conditions is a testament to its synthetic utility.

Pharmaceutical Intermediates

The application of this compound and its isomers as intermediates in the synthesis of pharmaceuticals is well-documented. ontosight.ai The compound provides a scaffold that can be elaborated to form the core structures of several important drugs.

Notably, derivatives of this compound are key intermediates in the synthesis of the antidepressant medications fluoxetine (B1211875) and atomoxetine . Chemoenzymatic processes have been developed for the stereoselective preparation of both (R)- and (S)-enantiomers of 3-hydroxy-3-phenylpropanenitrile (B18844), which serve as crucial precursors for these drugs. For example, the synthesis of (S)-fluoxetine can be achieved from the corresponding chiral cyanohydrin intermediate. Similarly, (R)-atomoxetine synthesis also utilizes a chiral hydroxy nitrile precursor. google.com The general synthetic strategy involves the reduction of the nitrile group to an amine and subsequent chemical modifications to introduce the desired side chains and aromatic moieties characteristic of these pharmaceuticals.

While the synthesis of levamisole (B84282) , an anthelmintic drug, has been described through various routes, a direct synthetic pathway starting from this compound is not prominently featured in the scientific literature. The common syntheses of levamisole typically commence from materials like styrene (B11656) oxide or α-bromoacetophenone. chemicalbook.com

Table 1: Pharmaceutical Intermediates Derived from Phenylpropanenitrile Scaffolds

| Pharmaceutical | Therapeutic Class | Precursor/Intermediate |

| Fluoxetine | Antidepressant (SSRI) | Chiral 3-hydroxy-3-phenylpropanenitrile |

| Atomoxetine | ADHD Treatment (NRI) | Chiral 3-hydroxy-3-phenylpropanenitrile |

Agrochemical and Fine Chemical Synthesis

The utility of the phenylpropanenitrile framework extends beyond pharmaceuticals into the realms of agrochemicals and fine chemicals. 3-Hydroxy-2-phenylpropanenitrile is recognized as a building block for the synthesis of various agrochemicals. For instance, research has been conducted on the synthesis of novel 3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl) chromones, which have demonstrated significant antifungal activity against various phytopathogenic fungi. nih.gov While not a direct use of this compound, this highlights the potential of the underlying chemical scaffold in developing new agrochemical agents. The versatility of the functional groups allows for the construction of diverse molecular architectures suitable for various applications in the fine chemical industry.

Utilization in Mechanistic and Methodological Studies

The reactivity of this compound and its derivatives makes them useful substrates in mechanistic and methodological studies within organic chemistry. These studies aim to understand the intricate details of chemical reactions and to develop new, more efficient synthetic methods.

For example, studies on the oxidation of fluoxetine analogues, which can be synthesized from phenylpropanenitrile precursors, have provided insights into reaction mechanisms. The oxidation of these compounds with hydrogen peroxide can lead to an oxidation-elimination process, resulting in the formation of cinnamylamine (B1233655) and a seleninic acid in a trans-selective manner. nih.gov This type of investigation helps to elucidate reaction pathways and can be extended to develop new synthetic methodologies for the preparation of unsaturated cinnamylamines. nih.gov Furthermore, related compounds are employed in enzyme studies to probe the mechanisms of biocatalytic reactions. The specific reactivity of the hydroxyl and nitrile groups allows researchers to investigate enzyme-substrate interactions and the stereochemical outcomes of enzymatic transformations.

Stereochemistry and Chiral Aspects of 2 Hydroxy 3 Phenylpropanenitrile

Enantiomeric Purity and Enantioselective Control

The synthesis of enantiomerically pure forms of 2-Hydroxy-3-phenylpropanenitrile is of significant interest, largely due to its role as a key chiral intermediate in the production of pharmaceuticals. The selective synthesis of either the (R)- or (S)-enantiomer is crucial for ensuring the desired therapeutic effect and avoiding potential adverse effects associated with the other enantiomer.

Various methods have been developed to achieve high enantiomeric purity in the synthesis of this compound. These approaches often rely on enantioselective catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. Both biocatalytic and chemical catalysis strategies have been successfully employed.

Biocatalytic Approaches:

Enzymes, particularly hydroxynitrile lyases (HNLs), have been effectively used for the enantioselective synthesis of cyanohydrins, including this compound. These enzymes catalyze the addition of a cyanide source to a carbonyl compound, and the inherent chirality of the enzyme's active site leads to the preferential formation of one enantiomer. For instance, the chemoenzymatic synthesis of both enantiomers of 3-hydroxy-3-phenylpropanenitrile (B18844) has been demonstrated, highlighting its importance as a precursor for the antidepressant fluoxetine (B1211875). In such processes, high enantiomeric excess (ee) values are often achieved.

Chemical Catalysis:

Asymmetric reduction of 3-oxo-3-phenylpropanenitrile using chiral metal catalysts, such as those based on rhodium or ruthenium, is another common strategy. These reactions typically proceed with high enantioselectivity to yield the desired enantiomer of this compound. The choice of chiral ligand coordinated to the metal center is critical in determining the stereochemical outcome of the reduction.

The enantiomeric purity of this compound is typically determined using analytical techniques such as chiral high-performance liquid chromatography (chiral HPLC). The table below summarizes examples of enantioselective methods for the synthesis of this compound.

| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Reduction | Chiral Rhodium or Ruthenium Catalyst | 3-Oxo-3-phenylpropanenitrile | (R)- or (S)-2-Hydroxy-3-phenylpropanenitrile | High |

| Biocatalytic Resolution | Lipase (B570770) from Pseudomonas fluorescens | Racemic 3-hydroxy-3-phenylpropanonitrile | (S)-3-hydroxy-3-phenylpropanonitrile | 79.5% nih.gov |

Diastereomeric Ratios and Control in Multi-Chiral Center Synthesis

When this compound is used as a reactant or intermediate in a synthesis that introduces one or more additional chiral centers, the formation of diastereomers is possible. The control of the diastereomeric ratio (d.r.) is a key challenge in such multi-chiral center syntheses. The stereochemistry of the existing chiral center in this compound can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselectivity.

An example of a reaction where a derivative of the propanenitrile structure is involved in generating diastereomers is the Michael addition of 3-oxo-3-phenylpropanenitrile to linear conjugated enynones. In this reaction, the nucleophilic addition to the double bond of the enynone leads to the formation of two new stereocenters, resulting in a mixture of diastereomers. Research has shown that in the reaction of 1,5-diarylpent-2-en-4-yn-1-ones with 3-oxo-3-phenylpropanenitrile in the presence of sodium methoxide, polyfunctional δ-diketones are formed as a mixture of two diastereomers in a ratio of 2.5:1 nih.govresearchgate.net.

The diastereomeric ratio can be influenced by several factors, including the reaction conditions (temperature, solvent, catalyst), the nature of the reactants, and the steric and electronic properties of the chiral auxiliary or catalyst used. In reagent-controlled diastereoselective synthesis, a chiral reagent or catalyst is employed to direct the formation of a specific diastereomer, regardless of the stereochemistry of the substrate.

The table below illustrates the formation of diastereomers in a reaction involving a related propanenitrile derivative.

| Reaction Type | Reactants | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Michael Addition | 1,5-diarylpent-2-en-4-yn-1-ones and 3-oxo-3-phenylpropanenitrile | Polyfunctional δ-diketones | 2.5:1 nih.govresearchgate.net |

Chirality Transfer in Chemical Reactions

Chirality transfer, also known as asymmetric induction, is a fundamental concept in stereoselective synthesis where the chirality of a starting material or catalyst is transferred to the product. In the context of this compound, its existing chiral center can direct the stereochemistry of new chiral centers formed in a reaction.

The hydroxyl and nitrile groups of this compound can be chemically transformed into a variety of other functional groups. During these transformations, the integrity of the original chiral center can be maintained, and its stereochemical information can be transferred to the newly formed product. For example, the reduction of the nitrile group to an amine or the oxidation of the hydroxyl group to a ketone can proceed with retention of configuration at the chiral center, depending on the reaction conditions and reagents used.

A notable example of chirality transfer involving a cyanohydrin derivative is the stereospecific Suzuki cross-coupling of alkyl α-cyanohydrin triflates with a range of aryl and alkenyl boronic acids. This reaction proceeds with excellent enantioselectivity, indicating a high degree of chirality transfer from the starting chiral cyanohydrin to the product. While this example does not directly involve this compound, it illustrates the principle of how a chiral center in a cyanohydrin can effectively transfer its stereochemical information in a subsequent C-C bond-forming reaction.

The efficiency of chirality transfer is influenced by the reaction mechanism and the proximity of the reacting center to the existing chiral center. Reactions that proceed through a transition state where the existing stereocenter can effectively bias the approach of the incoming reagent will exhibit a higher degree of chirality transfer.

Computational and Theoretical Studies on 2 Hydroxy 3 Phenylpropanenitrile

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) calculations, often employed within a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, have been instrumental in mapping the reaction pathways for the formation and decomposition of cyanohydrins like 2-hydroxy-3-phenylpropanenitrile, particularly in the context of enzyme catalysis. nih.govrsc.org These studies are crucial for understanding the catalytic mechanisms of hydroxynitrile lyases (HNLs), the enzymes responsible for the stereoselective synthesis of this compound. nih.govresearchgate.net

A significant focus of DFT studies has been the elucidation of the catalytic mechanism of HNLs. For instance, in the case of (R)-selective HNL from Arabidopsis thaliana (AtHNL), QM/MM studies have explored the reaction mechanism of cyanohydrin cleavage. nih.gov Two primary pathways have been investigated:

Path A (Stepwise): This pathway involves an initial proton transfer from the hydroxyl group of the cyanohydrin, followed by the cleavage of the C-C bond to release a cyanide ion (CN⁻). The cyanide ion is then protonated by a key residue in the enzyme's active site. nih.gov

Path B (Concerted): In this pathway, the deprotonation of the cyanohydrin's hydroxyl group and the cleavage of the C-C bond occur simultaneously. nih.gov

DFT calculations provide the free energy barriers for these pathways, offering insights into the reaction kinetics. For AtHNL, the calculated free energy barriers for both pathways were found to be very similar, suggesting that both mechanisms are plausible. nih.gov The catalytic triad (B1167595) of amino acid residues (typically Ser-His-Asp) within the enzyme is shown to play a vital role in these proton transfer steps. nih.gov

Table 1: Calculated Free Energy Barriers for Reaction Pathways in AtHNL

| Reaction Pathway | Key Step | Free Energy Barrier (kcal/mol) |

|---|---|---|

| Path A | C-C bond cleavage | 12.1 |

| Path A | Protonation of CN⁻ | 12.2 |

| Path B | Concerted deprotonation and C-C cleavage | 13.2 |

Data sourced from a QM/MM study on the reaction mechanism of (R)-hydroxynitrile lyase from Arabidopsis thaliana (AtHNL). nih.gov

These theoretical calculations are in good agreement with experimental values obtained for similar enzymes, validating the computational models. nih.gov

Molecular Dynamics (MD) Simulations in Catalysis Research

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of enzymes and their interaction with substrates like this compound over time. In the context of HNL catalysis, MD simulations have been crucial in understanding the flexibility of the enzyme's active site and its role in substrate binding and specificity. nih.govresearchgate.net

Research on the S-selective HNL from Baliospermum montanum (BmHNL), which exhibits a broad substrate specificity, has utilized MD simulations to explore the conformational dynamics of its active site. nih.govresearchgate.net These simulations, often spanning several nanoseconds, reveal the flexibility of hydrophobic residues at the entrance of the active site cavity. nih.gov This flexibility is believed to regulate the size and shape of the active site, allowing the enzyme to accommodate a variety of substrates, including those with bulky groups like the phenyl ring in this compound. nih.govresearchgate.net

The simulations demonstrate that the interactions between the substrate's benzene (B151609) ring and the hydrophobic residues of the enzyme are critical for high affinity. nih.gov The dynamic nature of these interactions, as revealed by MD simulations, is a key factor in the catalytic efficiency of the enzyme.

Table 2: Key Findings from MD Simulations of BmHNL

| Simulation Parameter | Observation | Implication |

|---|---|---|

| Simulation Time | 15 ns | Revealed significant flexibility of active site residues. |

| Active Site Residues | Hydrophobic residues at the entrance | Flexibility regulates the size of the active site cavity. |

| Substrate Interaction | Hydrophobic interactions with the benzene ring | High affinity for aromatic substrates. |

Data sourced from a structural and functional analysis of hydroxynitrile lyase from Baliospermum montanum. nih.gov

Prediction of Stereochemical Outcomes

A critical aspect of the synthesis of this compound is controlling its stereochemistry, as the two enantiomers, (R)- and (S)-2-hydroxy-3-phenylpropanenitrile, can have different biological activities and applications. Computational methods play a significant role in predicting and understanding the stereochemical outcomes of enzymatic reactions.

The stereoselectivity of HNLs is determined by the specific three-dimensional arrangement of amino acid residues in the active site, which dictates how the substrate binds. Computational studies, including QM/MM and MD simulations, can model the binding of the prochiral substrate (phenylacetaldehyde) and the cyanide ion within the active sites of both R-selective and S-selective HNLs. nih.govresearchgate.netnih.gov

By calculating the energies of the transition states leading to the (R) and (S) products, researchers can predict which enantiomer will be preferentially formed. For example, the QM/MM study of the R-selective AtHNL provides a detailed picture of the active site interactions that favor the formation of the (R)-cyanohydrin. nih.gov Conversely, studies on S-HNLs like the one from Baliospermum montanum highlight the structural features responsible for S-selectivity. nih.govresearchgate.net These computational models are invaluable for enzyme engineering efforts aimed at altering or improving the stereoselectivity of HNLs for the synthesis of enantiopure this compound.

Analytical Methodologies in Research on 2 Hydroxy 3 Phenylpropanenitrile

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide fundamental insights into the atomic and molecular structure of 2-Hydroxy-3-phenylpropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, specific signals correspond to the different types of protons in the molecule. The protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.35–7.46 ppm). The proton attached to the carbon bearing the hydroxyl and nitrile groups (the methine proton) resonates as a triplet at approximately δ 5.03 ppm. The methylene (B1212753) protons adjacent to the phenyl group show up as a doublet at around δ 2.69 ppm. A broad singlet, often observed around δ 3.71 ppm, is characteristic of the hydroxyl proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom of the nitrile group (C≡N) is typically observed in the downfield region, around δ 118.3 ppm. The carbons of the phenyl ring produce signals between δ 125.1 and δ 142.6 ppm. The carbon atom attached to the hydroxyl and nitrile groups appears at approximately δ 70.4 ppm, while the methylene carbon is found at about δ 23.7 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure by establishing connectivity between protons and carbons.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| -CH(OH)CN | 5.03 | t | 70.4 |

| -CH₂-Ph | 2.69 | d | 23.7 |

| -OH | 3.71 | br. s | - |

| -C₆H₅ (aromatic) | 7.35–7.46 | m | 125.1, 128.3, 128.6 |

| -C₆H₅ (quaternary) | - | - | 142.6 |

| -C≡N | - | - | 118.3 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum of this compound displays distinct absorption bands corresponding to the vibrational frequencies of its key bonds. A broad band in the region of 3072–3431 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the nitrile group (C≡N) is confirmed by a sharp absorption peak around 2243 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretching of the aliphatic methylene group appears around 2923 cm⁻¹.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3072–3431 (broad) |

| Nitrile (-C≡N) | C≡N stretch | ~2243 |

| Aliphatic C-H | C-H stretch | ~2923 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (147.17 g/mol ). Common fragmentation patterns involve the loss of the hydroxyl group, the nitrile group, or cleavage of the bond between the benzylic carbon and the chiral center. In GC-MS analysis, a prominent peak is often observed at m/z 107, which corresponds to the tropylium (B1234903) ion, a common fragment in compounds containing a benzyl (B1604629) group. nih.gov Other significant fragments may appear at m/z 79 and 77. nih.gov

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 148.07570 |

| [M+Na]⁺ | 170.05764 |

| [M-H]⁻ | 146.06114 |

Chromatographic Methods for Purity and Enantiomeric Excess Assessment

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers to determine enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are commonly employed for the resolution of a wide range of chiral compounds, including cyanohydrins. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is critical for achieving optimal separation.

| Parameter | Description |

|---|---|

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, AD-H) |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol |

| Detection | UV (e.g., at 254 nm) |

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with a chiral stationary phase is another effective method for assessing the enantiomeric purity of volatile or derivatized this compound. The separation is achieved based on the differential interactions between the enantiomers and the chiral stationary phase coated on the inside of the capillary column. Cyclodextrin derivatives are among the most common and effective chiral stationary phases used in GC. These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, leading to their separation. For a compound like this compound, derivatization of the hydroxyl group may be necessary to improve its volatility and thermal stability for GC analysis.

| Stationary Phase Type | Examples |

|---|---|

| Cyclodextrin Derivatives | Derivatized α-, β-, and γ-cyclodextrins |

| Amino Acid Derivatives | Chirasil-Val |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique in synthetic organic chemistry for its simplicity, speed, and cost-effectiveness in monitoring the progress of chemical reactions. In the context of research involving this compound, TLC serves as an indispensable tool to qualitatively track the conversion of starting materials to the desired cyanohydrin product.

The fundamental principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of this compound and its precursors, the stationary phase is typically a thin layer of silica (B1680970) gel (SiO₂) coated on a solid support such as a glass or aluminum plate. Silica gel is a polar adsorbent, meaning it will interact more strongly with polar compounds.

The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the TLC plate by capillary action. The choice of the mobile phase is critical for achieving good separation. For compounds of moderate polarity, such as aromatic nitriles and alcohols, a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly employed. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents to optimize the separation of the reactant and product spots.

In a typical synthesis of this compound, one of the starting materials would be phenylacetaldehyde (B1677652). As the reaction progresses, a new spot corresponding to the more polar product, this compound, will appear on the TLC plate. Due to the presence of the hydroxyl group, the product is more polar than the starting aldehyde. Consequently, it will have a stronger interaction with the polar silica gel stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value compared to the less polar starting material. The Rf value is a quantitative measure of a compound's migration and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the separated spots on the TLC plate is necessary as most organic compounds, including this compound and its precursors, are colorless. The presence of a phenyl group in these molecules allows for easy visualization under ultraviolet (UV) light of a specific wavelength, typically 254 nm. silicycle.com Compounds that absorb UV light will appear as dark spots on a fluorescent background, as the TLC plates are often impregnated with a fluorescent indicator. This method is non-destructive, allowing for further analysis of the separated compounds if needed. Alternatively, chemical staining agents can be used for visualization. A common general-purpose stain is potassium permanganate (B83412) (KMnO₄), which reacts with compounds that can be oxidized, such as alcohols and aldehydes, to produce yellow-brown spots on a purple background.

The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture, spotting them on a TLC plate, and developing the plate. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Below is a representative data table illustrating the expected TLC results for monitoring the synthesis of this compound from phenylacetaldehyde.

| Compound Name | Structure | Mobile Phase (Ethyl Acetate/Hexane, 3:7 v/v) | Visualization Method | Approximate Rf Value |

| Phenylacetaldehyde |  | Silica Gel | UV (254 nm) | 0.65 |

| This compound |  | Silica Gel | UV (254 nm) | 0.30 |

Future Perspectives and Emerging Research Directions

Development of Novel Green Synthetic Methodologies

The imperative for environmentally benign chemical processes has spurred the development of green synthetic methodologies for producing 2-Hydroxy-3-phenylpropanenitrile. A significant area of focus is the use of biocatalysis, which offers high selectivity under mild reaction conditions, reducing energy consumption and waste generation.

One prominent green approach is the chemoenzymatic synthesis for the stereoselective preparation of the enantiomers of 3-hydroxy-3-phenylpropanenitrile (B18844) (a synonym for this compound). This method utilizes enzymes, such as lipases, to achieve high enantioselectivity, a crucial aspect for the synthesis of pharmaceuticals. wipo.int For instance, the kinetic resolution of racemic 3-hydroxy-3-phenylpropanenitrile using lipase-mediated transesterification has been shown to produce the (S)-alcohol and (R)-acetate with high yields and excellent enantioselectivity. researchgate.net

Another avenue in green synthesis involves the use of hydroxynitrile lyases. The (S)-hydroxynitrile lyase from Hevea brasiliensis has been identified as a biocatalyst for the production of (2S)-2-hydroxy-3-phenylpropanenitrile. This enzymatic approach represents a direct and sustainable route to the optically active cyanohydrin.

Furthermore, research into the use of greener solvents and reaction conditions is ongoing. The goal is to replace hazardous reagents and solvents traditionally used in cyanohydrin synthesis with more benign alternatives, further enhancing the green credentials of these synthetic routes.

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

The quest for more efficient and selective methods for synthesizing this compound is driving the exploration of novel catalytic systems. These new catalysts aim to improve reaction rates, increase yields, and provide precise control over stereochemistry.

Biocatalytic systems are at the forefront of this exploration. A notable example is the use of immobilized lipase (B570770) from Pseudomonas fluorescens for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanenitrile. The immobilization of the enzyme on modified silica (B1680970) nanoparticles, particularly when stabilized with ionic liquids like [BMIM]Cl, has been shown to significantly enhance process efficiency and enantiomeric excess.

Beyond biocatalysts, organocatalysis presents a powerful tool for the enantioselective synthesis of cyanohydrins. Chiral organocatalysts, such as those derived from proline or thiourea, can effectively catalyze the asymmetric addition of cyanide to aldehydes, offering a metal-free alternative for producing chiral cyanohydrins. While not yet specifically detailed for 2-phenylacetaldehyde, the general success of these catalysts suggests a promising area for future research.

Metal-based catalysts also continue to be an area of active investigation. For instance, salen-Al complexes have been used as effective catalysts for the synthesis of tertiary cyanohydrin trimethylsilyl (B98337) ethers. The development of new ligands and metal complexes could lead to even more active and selective catalysts for the synthesis of this compound.

| Catalytic System | Catalyst Type | Key Advantages | Reported Efficiency/Selectivity for (or related) Cyanohydrin Synthesis |

|---|---|---|---|

| Immobilized Lipase with Ionic Liquid | Biocatalyst | Enhanced stability, reusability, high enantioselectivity. | Process efficiency of 97.4% and enantiomeric excess (ee%) of 79.5% for 3-hydroxy-3-phenylpropanenitrile resolution. |

| (S)-hydroxynitrile lyase | Biocatalyst | Direct, highly enantioselective synthesis of (S)-cyanohydrins. | Used for the production of (2S)-2-hydroxy-3-phenylpropanenitrile. |

| L-proline and derivatives | Organocatalyst | Metal-free, readily available, good enantioselectivity. | High yields and enantioselectivities for the cross aldol (B89426) reaction of α-keto phosphonates and ketones. |

| Chiral Thiourea Catalysts | Organocatalyst | Cooperative activation of electrophile and nucleophile. | Highly enantioselective cyanosilylation of a wide variety of ketones. |

| Salen-Al Complex | Metal Catalyst | Catalytic, solvent-free conditions at ambient temperature. | Excellent yields for the synthesis of tertiary cyanohydrin trimethylsilyl ethers. |

Advanced Applications in Material Science and Biotechnology

The unique chemical structure of this compound, featuring both a hydroxyl and a nitrile group, makes it a valuable precursor for a range of advanced applications in material science and biotechnology.

In the realm of material science, a derivative of this compound, (S)-2-hydroxy-3-phenylpropanoic acid, has been identified as a monomer for the creation of a novel degradable and biocompatible material, polyphenyllactic acid. selleckchem.com This highlights the potential of this compound as a building block for advanced polymers with applications in biomedical fields, such as in drug delivery systems, tissue engineering scaffolds, and biodegradable implants. sigmaaldrich.com The ability to synthesize both enantiomers of the precursor allows for fine-tuning the properties of the resulting polymer.

In biotechnology, the primary application of this compound lies in its role as a key chiral intermediate for the synthesis of important pharmaceuticals. wipo.int Specifically, the enantiomers of this compound are crucial for the production of the antidepressant drugs (S)-fluoxetine and (R)-tomoxetine. wipo.intresearchgate.net The development of efficient chemoenzymatic routes to enantiopure this compound has a direct impact on the more sustainable and cost-effective manufacturing of these widely used medicines. researchgate.net Further research may uncover its utility as a precursor to other bioactive molecules, given that phenylpropanoic acid derivatives, in general, are known to have potential as therapeutic agents. ontosight.ai

| Field | Application | Derived Compound | Significance |

|---|---|---|---|

| Material Science | Monomer for Biocompatible Polymers | (S)-2-Hydroxy-3-phenylpropanoic acid | Leads to the formation of polyphenyllactic acid, a degradable material for biomedical applications. selleckchem.com |

| Biotechnology | Precursor to Antidepressant Drug | (S)-2-Hydroxy-3-phenylpropanenitrile | Key intermediate in the synthesis of (S)-fluoxetine. wipo.intresearchgate.net |

| Precursor to ADHD Medication | (R)-2-Hydroxy-3-phenylpropanenitrile | Key intermediate in the synthesis of (R)-tomoxetine. wipo.intresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis, including the production of this compound. These computational tools offer the potential to accelerate the discovery of new synthetic routes, optimize reaction conditions, and predict the outcomes of chemical transformations with greater speed and accuracy than traditional experimental approaches.

For the synthesis of this compound, AI and ML algorithms can be trained on vast datasets of known chemical reactions. This allows them to identify patterns and relationships that may not be immediately obvious to a human chemist. For instance, machine learning models can predict suitable catalysts, solvents, and temperatures for the cyanation of 2-phenylacetaldehyde, thereby reducing the number of experiments needed to find the optimal reaction conditions.

Furthermore, AI can be employed in the de novo design of synthetic pathways. By inputting the target molecule, this compound, retrosynthesis prediction tools powered by AI can propose a series of reaction steps to produce it from readily available starting materials. This can lead to the discovery of more efficient and cost-effective synthetic routes.

In the context of developing novel catalysts, machine learning can be used to screen large libraries of potential catalyst structures and predict their effectiveness for a given reaction. This can significantly speed up the catalyst discovery process. While direct applications of AI to the synthesis of this compound are still emerging, the general advancements in AI for chemical synthesis provide a clear roadmap for its future impact in this area.

| Application Area | AI/ML Tool/Technique | Potential Impact on this compound Synthesis |

|---|---|---|

| Reaction Condition Optimization | Neural Networks, Bayesian Optimization | Predicts optimal catalysts, solvents, and temperatures, reducing experimental effort and cost. |

| Synthetic Route Design | Retrosynthesis Prediction Algorithms | Proposes novel and more efficient synthetic pathways from simple precursors. |

| Catalyst Discovery | High-Throughput Virtual Screening, Predictive Modeling | Accelerates the identification of new and more effective catalysts for cyanation reactions. |

| Yield Prediction | Predictive Analytics Models | Forecasts the expected yield of a reaction, aiding in process scale-up and economic feasibility analysis. |

常见问题

Q. Example Protocol :

React benzaldehyde derivatives with acetonitrile under acidic catalysis.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Characterize using H NMR (δ 4.2–4.5 ppm for hydroxyl proton) and FT-IR (2250 cm for nitrile stretch) .

Basic: What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- H NMR: Hydroxyl proton appears as a broad singlet (δ 4.2–5.0 ppm); aromatic protons show multiplet patterns (δ 7.2–7.6 ppm) .

- C NMR: Nitrile carbon resonates at δ 118–120 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 147.17 (CHNO) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular hydrogen bonding (if crystalline) .

Advanced: How does the hydroxyl group’s position influence reactivity in nucleophilic additions compared to its structural isomers?

Methodological Answer:

Comparative studies with isomers (e.g., 2-Hydroxy-2-phenylpropanenitrile) reveal:

- Steric Effects : The 3-hydroxy configuration reduces steric hindrance, enabling higher reactivity in nucleophilic additions (e.g., Grignard reactions) .

- Hydrogen Bonding : Intramolecular H-bonding between -OH and -C≡N stabilizes transition states, accelerating reactions like Michael additions (Table 1) .

Q. Table 1: Reactivity Comparison of Hydroxyphenylpropanenitrile Isomers

| Isomer | Relative Reactivity (Nucleophilic Addition) | Key Factor |

|---|---|---|

| 2-Hydroxy-3-phenyl | 1.0 (Baseline) | Low steric hindrance |

| 2-Hydroxy-2-phenyl | 0.6 | Steric crowding |

| 3-Hydroxy-3-phenyl | 0.8 | H-bond stabilization |

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or impurity interference. Strategies include:

Purity Validation : Use HPLC (>98% purity) to exclude confounding byproducts .

Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., enzyme inhibition vs. cell viability) .

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Case Study : Discrepancies in cytochrome P450 inhibition were resolved by standardizing assay pH (7.4 vs. 6.8) and substrate concentrations .

Advanced: What computational tools are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Model binding to enzymes (e.g., hydrolases) using PDB structures (e.g., 3LPM) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Corrogate substituent effects (e.g., fluorine substitution at para position enhances binding affinity by 1.2-fold) .

Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

Advanced: How do fluorinated analogs of this compound compare in pharmacological profiling?

Methodological Answer:

Fluorination at the phenyl ring (e.g., 3-(2-Fluorophenyl)-2-hydroxypropanenitrile) alters:

- Lipophilicity : LogP increases by 0.3–0.5 units, enhancing blood-brain barrier penetration .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation (t increases from 2.1 to 3.8 hours in microsomal assays) .

- Toxicity : Fluorinated analogs show lower hepatotoxicity (IC > 100 μM vs. 50 μM for parent compound) in HepG2 assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。